(Rac)-DPPC-d6

Analytical Chemistry Quality Control Method Validation

(Rac)-DPPC-d6 is a deuterium-labeled form of the phosphocholine 1,2-dipalmitoyl-rac-glycero-3-phosphocholine (DPPC) with a molecular weight of 740.08 g/mol and a typical purity of ≥98%. As a stable isotope-labeled internal standard, it is primarily intended for the accurate quantification of DPPC in complex biological matrices via mass spectrometry, leveraging the near-identical physicochemical behavior of deuterated and non-deuterated analogs.

Molecular Formula C40H80NO8P
Molecular Weight 740.1 g/mol
Cat. No. B3025999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-DPPC-d6
Molecular FormulaC40H80NO8P
Molecular Weight740.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/i1D3,2D3
InChIKeyKILNVBDSWZSGLL-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide for (Rac)-DPPC-d6: A Deuterated Phosphocholine for Quantitative LC-MS and Biophysical Studies


(Rac)-DPPC-d6 is a deuterium-labeled form of the phosphocholine 1,2-dipalmitoyl-rac-glycero-3-phosphocholine (DPPC) with a molecular weight of 740.08 g/mol and a typical purity of ≥98% . As a stable isotope-labeled internal standard, it is primarily intended for the accurate quantification of DPPC in complex biological matrices via mass spectrometry, leveraging the near-identical physicochemical behavior of deuterated and non-deuterated analogs . DPPC itself is a major component of pulmonary surfactant and is widely used to create model lipid monolayers, bilayers, and liposomes for biophysical and drug delivery research [1].

The Critical Need for (Rac)-DPPC-d6: Avoiding Quantitation Errors and Biophysical Artifacts


Substituting (Rac)-DPPC-d6 with unlabeled DPPC or a non-analogous internal standard is not scientifically justifiable in quantitative workflows. While structurally similar compounds or class-level internal standards are sometimes used for lipid quantification, deuterated analogs like (Rac)-DPPC-d6 are the preferred method to correct for variable matrix effects, extraction recovery, and ionization efficiency in LC-MS . Substitution with a different deuterated lipid (e.g., DMPC-d9) can lead to significant quantitation bias due to differences in chromatographic retention time and ionization behavior, a principle codified in best practices for lipidomics [1]. Furthermore, in biophysical studies, the use of chain-deuterated DPPC (as a class) has been shown to alter the gel-fluid phase transition temperature by -4.3 ± 0.1 °C compared to protiated DPPC, directly impacting model membrane properties [2].

Quantitative Evidence for (Rac)-DPPC-d6 Differentiation in Procurement and Selection


Analytical Purity Benchmark: ≥98% for Reproducible Results

Vendor specifications for (Rac)-DPPC-d6 from InvivoChem and Bidepharm report a purity of ≥98%, with one source specifying a deuterium enrichment of 98 atom% D . This is a standard benchmark for stable isotope-labeled internal standards, ensuring minimal interference from unlabeled DPPC or other impurities that could compromise quantitative accuracy. In comparison, while the perdeuterated analog DPPC-d62 is also supplied at ≥95% purity , the lower deuterium enrichment in DPPC-d6 may be advantageous for certain applications where excessive mass shift can lead to different chromatographic behavior [1].

Analytical Chemistry Quality Control Method Validation

Strategic Mass Shift: DPPC-d6 (+6 Da) vs. DPPC-d62 (+62 Da)

(Rac)-DPPC-d6 has a molecular weight of 740.08 g/mol, representing a +6 Da mass shift from unlabeled DPPC (734.57 g/mol) . This contrasts with the fully chain-perdeuterated analog, DPPC-d62, which has a +62 Da shift and a molecular weight of 796.42 g/mol . The +6 Da shift, resulting from methylation, is strategically valuable as it may mitigate the risk of chromatographic separation from the analyte, a phenomenon known to occur with highly deuterated internal standards due to isotopic effects on hydrophobicity [1]. While not directly comparable in a single study, the principle of using minimal deuteration to ensure co-elution is well-established in bioanalysis [1].

Mass Spectrometry LC-MS Lipidomics

Biophysical Perturbation: Chain-Deuteration Alters Phase Transition by -4.3 °C

A systematic study on the effects of deuteration on phosphatidylcholines, including DPPC, demonstrated that chain-deuterated analogs exhibit a gel-fluid phase transition temperature (Tm) that is 4.3 ± 0.1 °C lower than their protiated counterparts [1]. While this study used various chain-deuterated lipids, the finding is directly applicable to (Rac)-DPPC-d6 as a class-level inference. This is a significant, quantifiable difference compared to unlabeled DPPC, which has a Tm of approximately 41 °C [2]. The study also found that deuterated chains cause a reduction in lamellar repeat spacing and bilayer thickness [1].

Biophysics Membrane Dynamics Neutron Scattering

Procurement Economy: DPPC-d6 Offers Cost Efficiency Over 13C-Labeled Analogs

As a deuterium-labeled compound, (Rac)-DPPC-d6 is typically more economical than 13C-labeled analogs for use as an internal standard [1]. Vendor pricing for (Rac)-DPPC-d6 is listed at $568 for 1 mg . While direct price comparison to a 13C-DPPC analog is not available from a single source, the general principle in the stable isotope market is that 2H labeling is less expensive than 13C labeling due to synthetic accessibility [1]. For chromatographic quantification in LC-MS, the performance difference between 2H- and 13C-labeled internal standards is often negligible [1], making (Rac)-DPPC-d6 a cost-effective choice.

Procurement Cost Analysis Bioanalysis

High-Value Application Scenarios for (Rac)-DPPC-d6


Targeted Lipidomics for Accurate DPPC Quantification in Biofluids

(Rac)-DPPC-d6 is the optimal internal standard for developing and validating LC-MS/MS methods for quantifying DPPC in complex matrices like urine or plasma. Its use ensures correction for matrix effects, enabling the linear quantification of DPPC across a range of 2-200 ng/mL, as demonstrated in a validated method for urine analysis [1]. This scenario directly leverages the compound's primary purpose as a stable isotope-labeled internal standard .

2H-NMR and Neutron Scattering Studies of Model Membranes

For researchers using 2H NMR or neutron scattering to investigate membrane structure and dynamics, (Rac)-DPPC-d6 serves as a specific probe. Its chain-methyl deuteration provides a unique spectroscopic handle for studying critical phenomena and lipid ordering in mixtures, as demonstrated in DOPC/DPPC/cholesterol systems [2]. The known -4.3 °C shift in phase transition temperature for chain-deuterated lipids must be accounted for in experimental design and data interpretation [3].

In Vitro Tracer Studies for Drug Metabolism and Pharmacokinetics (DMPK)

(Rac)-DPPC-d6 can be employed as a tracer in in vitro assays to study the metabolism or disposition of DPPC, a key component of pulmonary surfactant and liposomal drug delivery systems [4]. Deuteration allows for the tracking of the lipid molecule without the use of radioactive isotopes, with the potential to reveal alterations in metabolic pathways or clearance mechanisms .

Quality Control and Release Testing of Pulmonary Surfactant Formulations

In the manufacturing of synthetic or animal-derived pulmonary surfactants, (Rac)-DPPC-d6 is a critical tool for quality control. It can be used as an internal standard in validated analytical methods (e.g., LC-MS) to precisely quantify the DPPC content in finished products, ensuring batch-to-batch consistency and meeting regulatory specifications. A validated HPLC method for DPPC quantification in porcine lung surfactant has demonstrated 90% recovery and a linear range of 5-300 µg/mL [5].

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